molecular formula C13H17ClN2O2 B4747722 N-(5-chloro-2-methylphenyl)-N'-isobutylethanediamide

N-(5-chloro-2-methylphenyl)-N'-isobutylethanediamide

Cat. No. B4747722
M. Wt: 268.74 g/mol
InChI Key: MMRQZLDBFXORQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methylphenyl)-N'-isobutylethanediamide, also known as CI-994, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. It has been extensively studied for its potential applications in cancer treatment and other diseases.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-N'-isobutylethanediamide involves the inhibition of HDAC enzymes, which leads to the accumulation of acetylated histones. This results in the activation of tumor suppressor genes and the inhibition of oncogenes, ultimately leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, N-(5-chloro-2-methylphenyl)-N'-isobutylethanediamide has been shown to have other biochemical and physiological effects. It has been found to increase the expression of erythropoietin, which may have potential applications in the treatment of anemia. Furthermore, N-(5-chloro-2-methylphenyl)-N'-isobutylethanediamide has been shown to have anti-inflammatory effects, which may have applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-chloro-2-methylphenyl)-N'-isobutylethanediamide in lab experiments is its potent anti-cancer activity. It has been shown to be effective in multiple cancer cell lines, making it a versatile tool for cancer research. However, one limitation of using N-(5-chloro-2-methylphenyl)-N'-isobutylethanediamide is its potential toxicity. It has been shown to have dose-dependent toxicity in some cell lines, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(5-chloro-2-methylphenyl)-N'-isobutylethanediamide. One potential application is in combination with other chemotherapeutic agents. N-(5-chloro-2-methylphenyl)-N'-isobutylethanediamide has been shown to enhance the efficacy of other agents, and further research may identify optimal combinations for specific cancer types. Additionally, research may focus on the development of more potent and selective HDAC inhibitors, which may have fewer side effects and greater efficacy. Finally, the potential applications of N-(5-chloro-2-methylphenyl)-N'-isobutylethanediamide in other diseases, such as anemia and inflammatory diseases, may also be explored.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-N'-isobutylethanediamide has been shown to have potent anti-cancer activity in various preclinical studies. It has been tested in multiple cancer cell lines, including breast, prostate, and lung cancer, and has been found to induce cell cycle arrest and apoptosis. Furthermore, N-(5-chloro-2-methylphenyl)-N'-isobutylethanediamide has been shown to enhance the efficacy of other chemotherapeutic agents, such as cisplatin and doxorubicin.

properties

IUPAC Name

N'-(5-chloro-2-methylphenyl)-N-(2-methylpropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c1-8(2)7-15-12(17)13(18)16-11-6-10(14)5-4-9(11)3/h4-6,8H,7H2,1-3H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRQZLDBFXORQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(5-chloro-2-methylphenyl)-N-(2-methylpropyl)oxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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